An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one
An In-depth Technical Guide to 3-Chloro-tetrahydro-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Chloro-tetrahydro-pyran-4-one is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its parent compound, tetrahydro-4H-pyran-4-one, and the established reactivity of α-haloketones. All inferred data should be confirmed through experimental validation.
Core Chemical Properties
3-Chloro-tetrahydro-pyran-4-one is a halogenated derivative of tetrahydro-4H-pyran-4-one. The introduction of a chlorine atom at the α-position to the carbonyl group is expected to significantly influence its reactivity, making it a valuable intermediate in organic synthesis.
Physicochemical Data
| Property | Value (for tetrahydro-4H-pyran-4-one) | Reference |
| Molecular Formula | C₅H₈O₂ | [][2] |
| Molecular Weight | 100.12 g/mol | [2] |
| Boiling Point | 166.5 °C | [] |
| CAS Number | 29943-42-8 | [][2] |
| Canonical SMILES | C1COCCC1=O | [][2] |
| InChI | InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | [][2] |
| InChI Key | JMJRYTGVHCAYCT-UHFFFAOYSA-N | [][2] |
Spectroscopic Data
Detailed experimental spectra for 3-Chloro-tetrahydro-pyran-4-one are not available. However, based on the structure and data from analogous compounds, the following characteristics can be anticipated:
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¹H NMR: The spectrum is expected to show signals for the protons on the pyran ring. The proton at the chlorine-bearing carbon (position 3) will likely appear as a multiplet at a downfield-shifted chemical shift compared to the parent compound due to the electron-withdrawing effect of the chlorine atom.
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¹³C NMR: The carbon bearing the chlorine atom (C3) and the carbonyl carbon (C4) will be the most deshielded carbons in the aliphatic region of the spectrum.
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IR Spectroscopy: A strong absorption band characteristic of a saturated ketone carbonyl group (C=O) is expected in the region of 1720-1740 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to 3-Chloro-tetrahydro-pyran-4-one is the α-halogenation of tetrahydro-4H-pyran-4-one. This reaction can typically be achieved under acidic conditions using a suitable halogenating agent.
Caption: Proposed synthesis of 3-Chloro-tetrahydro-pyran-4-one.
This is a general procedure that can be adapted for the synthesis of 3-Chloro-tetrahydro-pyran-4-one.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as acetic acid.
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Addition of Halogenating Agent: Slowly add a solution of bromine (Br₂) or chlorine (Cl₂) in the same solvent to the flask at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.
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Purification: The organic layer is washed with a solution of sodium thiosulfate (to remove excess halogen), followed by brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Chemical Reactivity
As an α-haloketone, 3-Chloro-tetrahydro-pyran-4-one is expected to be a versatile electrophile, with two primary reactive sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[3] This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds.[4]
Caption: General reactivity of α-haloketones.
Key reactions include:
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Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This is a common method for forming new carbon-carbon and carbon-heteroatom bonds.[3]
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Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[4]
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Formation of Heterocycles: They are key building blocks for the synthesis of heterocycles such as thiazoles and pyrroles.[4]
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Darzens Reaction: Reaction with an enolate can lead to the formation of an epoxide.
Potential Applications in Drug Development
While there is no specific data on the biological activity of 3-Chloro-tetrahydro-pyran-4-one, the tetrahydropyran-4-one scaffold is present in a number of biologically active molecules. Derivatives of tetrahydropyran-4-one have shown a range of activities, including antibacterial, antioxidant, and potential anticancer properties.[5][6] The ability to functionalize the 3-position of the ring through the chloro substituent makes this compound a potentially valuable starting material for the synthesis of novel therapeutic agents.
Workflow for Characterization and Screening
For researchers interested in exploring the potential of this compound, a logical workflow would involve synthesis, purification, structural confirmation, and biological screening.
Caption: Workflow for the characterization and screening of 3-Chloro-tetrahydro-pyran-4-one.
Safety and Handling
As an α-haloketone, 3-Chloro-tetrahydro-pyran-4-one should be handled with care. α-Haloketones are generally considered to be lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of analogous compounds like chloroacetone.
References
- 2. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
